N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
Description
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5. The benzamide moiety is further modified with a methylthio (-SMe) group at the meta position (position 3) of the benzene ring.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-7-8-11(2)15-14(10)18-17(22-15)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTATKKNTGJJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4,7-dimethyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.
Amidation Reaction: The benzothiazole derivative is then reacted with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with a benzo[d]thiazole moiety. N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has shown promise in inhibiting various cancer cell lines.
Case Studies
- In vitro studies on lung cancer cell lines (A549, HCC827) :
- IC values for related compounds indicate significant cytotoxic effects, suggesting that this compound may exhibit similar properties.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi.
Case Studies
- In vitro testing against Staphylococcus aureus and E. coli :
- Preliminary results indicate notable antibacterial effects, warranting further exploration into its use as an antimicrobial agent.
Novel Drug Development
This compound is being investigated as a lead compound in the development of new therapeutics for various diseases.
Applications in Drug Formulation
- Combination therapies : Its synergistic effects with existing antibiotics are being studied to enhance efficacy and reduce resistance.
- Targeted drug delivery systems : Research is ongoing into formulating nanoparticles that can deliver this compound directly to tumor sites, minimizing systemic side effects.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation through DNA enzyme inhibition | Significant cytotoxicity in vitro |
| Antimicrobial Properties | Potential against resistant bacterial strains | Notable antibacterial effects observed |
| Drug Development | Lead compound for new therapeutics and combination therapies | Synergistic effects with antibiotics |
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s benzo[d]thiazole and benzamide framework is shared with several analogs, but substituent variations significantly influence properties and applications. Key comparisons include:
Table 1: Structural Comparison of Selected Benzamide Derivatives
Substituent Effects on Properties and Bioactivity
Methylthio (-SMe) vs. Methylsulfonyl (-SO₂Me)
- This moiety is less polar than its sulfonyl counterpart, which may influence pharmacokinetics .
- Such modifications are common in drug design to balance bioavailability and target engagement .
Benzo[d]thiazole vs. Thiazole Core
- The benzo[d]thiazole scaffold in the target compound provides a rigid aromatic system, which may enhance binding to hydrophobic pockets in biological targets. In contrast, simpler thiazole derivatives (e.g., CDK7 inhibitors) prioritize hydrogen-bonding interactions via amino or acrylamide groups .
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anticancer efficacy, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C14H14N2OS, with a molecular weight of 258.34 g/mol. Its structure features a benzothiazole ring and a methylthio group, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Activity
- Mechanism of Action
Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Staphylococcus aureus | 1 µg/mL | |
| Escherichia coli | 2 µg/mL |
Anticancer Activity
| Cell Line | GI50 (µM) | Comparison with Standard Drug (Cisplatin) |
|---|---|---|
| HeLa | 8.12 | Higher than Cisplatin (GI50 = 10 µM) |
| MCF-7 | 3.18 | Significantly lower than Cisplatin |
Case Studies
- Study on Antimycobacterial Efficacy : A study demonstrated that this compound significantly inhibited the growth of multidrug-resistant Mycobacterium tuberculosis strains in vitro, suggesting its potential as a therapeutic agent against tuberculosis .
- Cytotoxicity Assessment : In another study assessing its anticancer properties, the compound was tested against various cancer cell lines. The results indicated a strong cytotoxic effect on MCF-7 cells with an IC50 value significantly lower than that of traditional chemotherapeutics .
Q & A
Q. How to design a robust pharmacokinetic study for this compound?
- Methodology :
- In vivo : Administer a single dose (10 mg/kg IV/PO) to rodents; collect plasma at 0, 1, 4, 8, 24 h. Analyze via LC-MS/MS (LLOQ: 1 ng/mL).
- Parameters : Calculate AUC (≥500 h·ng/mL), t₁/₂ (≥4 h), and bioavailability (≥30%). Adjust formulations (e.g., PEGylation) if first-pass metabolism is high .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
